1-(2,3-Dihydro-1-benzothiophene-3-carbonyl)-4-hydroxypiperidine-4-carboxylic acid
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Overview
Description
1-(2,3-Dihydro-1-benzothiophene-3-carbonyl)-4-hydroxypiperidine-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a piperidine ring, which is a nitrogen-containing heterocycle. The presence of these functional groups makes it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1-benzothiophene-3-carbonyl)-4-hydroxypiperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol and suitable alkenes or alkynes under acidic or basic conditions.
Introduction of the Carbonyl Group: The benzothiophene core can be functionalized with a carbonyl group using Friedel-Crafts acylation with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and suitable carbonyl compounds under reductive amination conditions.
Coupling of the Two Moieties: The final step involves coupling the benzothiophene carbonyl compound with the piperidine derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1-benzothiophene-3-carbonyl)-4-hydroxypiperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzothiophene-3-carbonyl)-4-hydroxypiperidine-4-carboxylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiophene core can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzothiophene-3-carboxylic acid: This compound shares the benzothiophene core but lacks the piperidine ring, making it less versatile in terms of biological interactions.
4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-2-carboxylic acid: This compound has a morpholine ring instead of a piperidine ring, which may alter its chemical reactivity and biological activity.
Uniqueness
1-(2,3-Dihydro-1-benzothiophene-3-carbonyl)-4-hydroxypiperidine-4-carboxylic acid is unique due to the combination of the benzothiophene core and the piperidine ring, which provides a diverse range of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzothiophene-3-carbonyl)-4-hydroxypiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-13(11-9-21-12-4-2-1-3-10(11)12)16-7-5-15(20,6-8-16)14(18)19/h1-4,11,20H,5-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTUGAAOOMAOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)O)C(=O)C2CSC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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